molecular formula C8H11F3N2O B1311763 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- CAS No. 122431-41-8

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

Cat. No. B1311763
M. Wt: 208.18 g/mol
InChI Key: UYGXIUVQGMFJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-, is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless liquid with a low melting point. Pyrazol-5-ol has many uses in the laboratory, including as a reagent in organic synthesis reactions and as a catalyst in biochemical and physiological processes.

Scientific Research Applications

Supramolecular Chemistry and Thermodynamics

A study by Martins et al. (2019) examined a series of 5-aryl-1-(1,1-dimethylethyl)-3-trifluoromethyl-1H-pyrazoles, focusing on their molecular and supramolecular behaviors. Utilizing X-ray diffraction, thermal analysis, and other techniques, the research unveiled insights into their crystallization mechanisms, showing two distinct stages in the formation of their crystalline structures. The types of interactions observed were analyzed, providing a better understanding of their energetic and topological properties and their correlation with crystal packing efficiency and sublimation enthalpy (Martins et al., 2019).

Antibacterial Activity

Bhavanarushi et al. (2013) synthesized derivatives of 4,4′-aryl or alkyl methylene-bis(1H-pyrazol-5-ols) and evaluated their in vitro antibacterial activity against various pathogens. Compounds with a trifluoromethyl group exhibited excellent antibacterial properties, indicating potential for further exploration in antibacterial drug development (Bhavanarushi et al., 2013).

Tautomerism Studies

Research by Arbačiauskienė et al. (2018) delved into the tautomerism of N-substituted pyrazolones. Through comparative analysis of NMR spectra in different states and conditions, the study provided valuable insights into the predominant existence of 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, enhancing our understanding of the structural dynamics of these compounds (Arbačiauskienė et al., 2018).

Synthetic Methodologies

Grünebaum et al. (2016) reported on an improved and efficient synthesis procedure for trifluoromethyl substituted pyrazoles and their corresponding β-diketones, starting from easily available materials. This advancement in synthetic routes opens up new possibilities for the production and application of these compounds in various fields of research (Grünebaum et al., 2016).

Analgesic Compound Synthesis

The research conducted by Burgart et al. (2019) explored selective methylation conditions for 3-trifluoromethyl-1H-pyrazol-5-ol, leading to the synthesis of mono-Me-substituted N1- and O-isomers and various disubstituted isomers. This study not only provided insights into the methylation direction but also evaluated the analgesic activity and acute toxicity of the synthesized compounds, paving the way for the development of new analgesic agents (Burgart et al., 2019).

properties

IUPAC Name

2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXIUVQGMFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434156
Record name 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

CAS RN

122431-41-8
Record name 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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